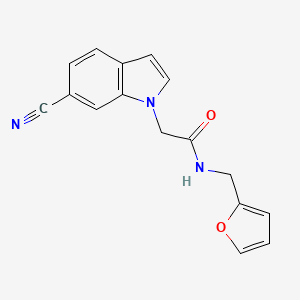![molecular formula C12H16N4OS B4870293 5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B4870293.png)
5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and 2-chloroethyl sulfide.
Formation of Intermediate: The 3,5-dimethylphenol is reacted with 2-chloroethyl sulfide under basic conditions to form the intermediate 2-(3,5-dimethylphenoxy)ethyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with 4H-1,2,4-triazol-3-amine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The phenoxy and triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenoxy and triazole derivatives.
Applications De Recherche Scientifique
5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: A more complex triazole derivative with enhanced properties.
Uniqueness
5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine stands out due to its unique combination of a phenoxyethyl group and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8-5-9(2)7-10(6-8)17-3-4-18-12-14-11(13)15-16-12/h5-7H,3-4H2,1-2H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDQZBIJDOIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NNC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B4870217.png)

![5-(diethylamino)-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4870225.png)
![N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4870235.png)

![2-{4-[(cyclopentylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4870243.png)
![3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4870258.png)
![N~1~-(4-METHOXY-2-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE](/img/structure/B4870266.png)
![Phenyl 3-{[(2-{[2-(2-methylphenoxy)acetyl]amino}acetyl)oxy]methyl}benzoate](/img/structure/B4870269.png)
![3-{2-[4-(ACETYLOXY)BENZAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B4870270.png)
![N-(2,4-difluorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4870277.png)

![2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOXAMIDE](/img/structure/B4870298.png)
